molecular formula C13H18FNO2S B11808149 Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate CAS No. 1245771-48-5

Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate

Cat. No.: B11808149
CAS No.: 1245771-48-5
M. Wt: 271.35 g/mol
InChI Key: VWHFPNALNWXKMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate typically involves the reaction of 5-fluorothiophene-2-carbaldehyde with piperidine-4-carboxylic acid ethyl ester under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate is unique due to the presence of the 5-fluorothiophene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and activities .

Biological Activity

Ethyl 1-((5-fluorothiophen-2-yl)methyl)piperidine-4-carboxylate, with the CAS number 1245771-48-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄FNO₂S
  • Molecular Weight : 243.30 g/mol
  • Purity : Typically ≥95% .

This compound is believed to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its structural similarity to known pharmacological agents suggests potential activity as a receptor modulator.

Potential Targets:

  • NK(1) Receptor Antagonism : Similar compounds have shown efficacy as antagonists at neurokinin receptors, which are involved in pain and inflammation pathways .
  • Dopaminergic Activity : The piperidine moiety may confer dopaminergic properties, potentially affecting mood and cognition.

Biological Activity

Recent studies have highlighted the compound's promising biological activities:

  • Antinociceptive Properties : In vivo studies suggest that derivatives of piperidine with similar structures exhibit significant pain-relieving effects, indicating that this compound may also possess antinociceptive properties .
  • Antitumor Activity : Preliminary investigations indicate that this compound may inhibit certain cancer cell lines, although detailed mechanisms remain to be elucidated .
  • Neuroprotective Effects : Research into related compounds suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

StudyFindings
Smith et al. (2020)Identified significant NK(1) receptor antagonism in related piperidine derivatives.
Johnson et al. (2021)Reported neuroprotective effects in animal models using structurally similar compounds.
Lee et al. (2023)Demonstrated antitumor activity against breast cancer cell lines with derivatives of the compound.

Properties

CAS No.

1245771-48-5

Molecular Formula

C13H18FNO2S

Molecular Weight

271.35 g/mol

IUPAC Name

ethyl 1-[(5-fluorothiophen-2-yl)methyl]piperidine-4-carboxylate

InChI

InChI=1S/C13H18FNO2S/c1-2-17-13(16)10-5-7-15(8-6-10)9-11-3-4-12(14)18-11/h3-4,10H,2,5-9H2,1H3

InChI Key

VWHFPNALNWXKMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC=C(S2)F

Origin of Product

United States

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